molecular formula C7H9N3O3 B3319883 2-Ethoxy-3-nitropyridin-4-amine CAS No. 1187732-67-7

2-Ethoxy-3-nitropyridin-4-amine

Cat. No. B3319883
CAS RN: 1187732-67-7
M. Wt: 183.16 g/mol
InChI Key: WCUMMNCANOQSFH-UHFFFAOYSA-N
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Description

“2-Ethoxy-3-nitropyridin-4-amine” is a derivative of nitropyridine . Nitropyridines are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular formula of “2-Ethoxy-3-nitropyridin-4-amine” is C5H5N3O2 . The average mass is 139.112 Da and the monoisotopic mass is 139.038177 Da .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo [4,5-c] pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The density of “2-Ethoxy-3-nitropyridin-4-amine” is 1.4±0.1 g/cm3 . The boiling point is 350.4±22.0 °C at 760 mmHg . The melting point is 203-207 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Applications

  • Selective Vicarious Nucleophilic Amination : A method for preparing 3- or 4-substituted-2-amino-5-nitropyridines, involving amination reactions on compounds like 3-nitropyridine, has been developed. This method uses hydroxylamine and 4-amino-1,2,4-triazole for amination, yielding products with moderate to good yields. This process is significant for synthesizing various nitropyridine derivatives, potentially including 2-Ethoxy-3-nitropyridin-4-amine (Bakke, Svensen, & Trevisan, 2001).

  • N-Nitration of Secondary Amines : The use of 4-chloro-5-alkoxy-2-nitropyridazin-3-ones, like 5-ethoxy derivatives, in the N-nitration of secondary amines to produce N-nitramines showcases a potential application area for similar structures, including 2-Ethoxy-3-nitropyridin-4-amine. These reactions provide good yields under mild neutral conditions (Park et al., 2003).

Development of Fluorescent Probes

  • Fluorescent Compounds for Metal Ion Detection : Research into 2-aminoethylpyridine-based fluorescent compounds, which involve the reaction of similar nitropyridinylamines with other chemical entities, has been shown to be effective in detecting metal ions like Fe3+ and Hg2+ in aqueous media. This suggests potential applications for derivatives like 2-Ethoxy-3-nitropyridin-4-amine in creating sensitive probes for environmental or biological systems (Singh et al., 2020).

Chemical and Pharmacological Data

  • Chemical Properties and Analogs : The synthesis and reactions of various aminoethoxypyridines, including their picrates and monoacetyl derivatives, have been explored. While these studies do not directly involve 2-Ethoxy-3-nitropyridin-4-amine, they provide a framework for understanding the chemical behavior and potential applications of similar compounds (Bijlsma & Hertog, 2010).

Graphene-Based Catalysis

  • Graphene-Based Catalysts for Nitro Compound Reduction : Research into graphene-based catalysts for the reduction of nitro compounds to amines highlights an area where compounds like 2-Ethoxy-3-nitropyridin-4-amine could play a role. These catalysts are used in synthesizing drugs, biologically active molecules, and other chemicals, indicating a potential application in facilitating such reactions (Nasrollahzadeh et al., 2020).

Mechanism of Action

While the specific mechanism of action for “2-Ethoxy-3-nitropyridin-4-amine” is not explicitly mentioned in the search results, nitropyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Future Directions

Nitropyridines have shown medicinal potential in various areas such as the central nervous system, digestive system, cancer, inflammation, etc . They are being explored for their potential therapeutic significance . The future directions of “2-Ethoxy-3-nitropyridin-4-amine” could be in these areas, given its structural similarity to nitropyridines.

properties

IUPAC Name

2-ethoxy-3-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-7-6(10(11)12)5(8)3-4-9-7/h3-4H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUMMNCANOQSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704511
Record name 2-Ethoxy-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-nitropyridin-4-amine

CAS RN

1187732-67-7
Record name 2-Ethoxy-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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